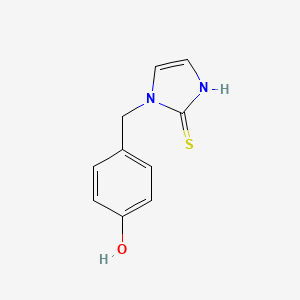

1-(4-Hydroxybenzyl)imidazol-2-thiol

Übersicht

Beschreibung

1-(4-Hydroxybenzyl)imidazole-2-thiol is a heterocyclic compound that features both an imidazole ring and a thiol group

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxybenzyl)imidazol-2-thiol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als Enzyminhibitor.

Medizin: Erforscht für seine antimikrobiellen und krebshemmenden Eigenschaften.

Industrie: In der Entwicklung neuer Materialien und Katalysatoren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Thiolgruppe kann kovalente Bindungen mit Cysteinresten in Proteinen bilden, was zur Inhibition der Enzymaktivität führt. Der Imidazolring kann auch mit Metallionen interagieren, wodurch verschiedene biochemische Prozesse beeinflusst werden .

Ähnliche Verbindungen:

- 1-(4-Hydroxybenzyl)imidazol-2-thion

- 1-(4-Hydroxyphenyl)imidazol-2-thiol

- 1-(4-Hydroxybenzyl)benzimidazol-2-thiol

Einzigartigkeit: this compound ist einzigartig aufgrund seiner Kombination aus einer Hydroxybenzyl-Gruppe und einer Thiol-Gruppe, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Im Vergleich zu ähnlichen Verbindungen bietet es eine größere Bandbreite an Anwendungen und eine vielseitigere Reaktivität .

Safety and Hazards

While specific safety and hazard information for “1-(4-Hydroxybenzyl)imidazole-2-thiol” was not found, imidazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxybenzyl)imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also interact with metal ions, affecting various biochemical pathways .

Similar Compounds:

- 1-(4-Hydroxybenzyl)imidazole-2-thione

- 1-(4-Hydroxyphenyl)imidazole-2-thiol

- 1-(4-Hydroxybenzyl)benzimidazole-2-thiol

Uniqueness: 1-(4-Hydroxybenzyl)imidazole-2-thiol is unique due to its combination of a hydroxybenzyl group and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity .

Biochemische Analyse

Biochemical Properties

1-(4-Hydroxybenzyl)imidazole-2-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a potential inhibitor or activator of various enzymes. For instance, it has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, by inhibiting its activity . Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Cellular Effects

The effects of 1-(4-Hydroxybenzyl)imidazole-2-thiol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(4-Hydroxybenzyl)imidazole-2-thiol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . Additionally, the compound can induce conformational changes in proteins by forming disulfide bonds, which can alter their function and stability.

Temporal Effects in Laboratory Settings

The stability and effects of 1-(4-Hydroxybenzyl)imidazole-2-thiol over time in laboratory settings are critical for its application in research. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-Hydroxybenzyl)imidazole-2-thiol vary with dosage. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.

Metabolic Pathways

1-(4-Hydroxybenzyl)imidazole-2-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of 1-(4-Hydroxybenzyl)imidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier proteins and can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

1-(4-Hydroxybenzyl)imidazole-2-thiol is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For instance, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxybenzyl)imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of 1-(4-Hydroxybenzyl)imidazole-2-thiol typically involves multi-component reactions under controlled conditions. Catalysts such as nano-Fe3O4@Ca3(PO4)2 are used to promote the synthesis, optimizing yield and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(4-Hydroxybenzyl)imidazol-2-thiol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Iod können unter milden Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig eingesetzt.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden in Gegenwart einer Base verwendet.

Hauptprodukte:

Oxidation: Disulfide und Sulfonsäuren.

Reduktion: Thiol-Derivate.

Substitution: Alkylierte oder acylierte Imidazol-Derivate.

Eigenschaften

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZHFJGVDNBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241812 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-64-5 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?

A: 1-(4-Hydroxybenzyl)imidazole-2-thiol functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.

Q2: What evidence supports the multisubstrate binding mechanism of 1-(4-Hydroxybenzyl)imidazole-2-thiol to DBH?

A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)

![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)

![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)